Azepan-1-yl[1-(1,3-benzodioxol-5-ylmethyl)piperidin-3-yl]methanone
Description
Azepan-1-yl[1-(1,3-benzodioxol-5-ylmethyl)piperidin-3-yl]methanone is a synthetic compound featuring a piperidine ring substituted at the 3-position with a 1,3-benzodioxol-5-ylmethyl group and at the 1-position with an azepan-1-ylmethanone moiety. This structural framework is common in central nervous system (CNS)-targeting agents due to its ability to modulate neurotransmitter receptors or enzymes .
Properties
Molecular Formula |
C20H28N2O3 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
azepan-1-yl-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C20H28N2O3/c23-20(22-10-3-1-2-4-11-22)17-6-5-9-21(14-17)13-16-7-8-18-19(12-16)25-15-24-18/h7-8,12,17H,1-6,9-11,13-15H2 |
InChI Key |
SKOTZEXQVSGLMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl[1-(1,3-benzodioxol-5-ylmethyl)piperidin-3-yl]methanone typically involves multiple steps, starting with the preparation of the core structures. The benzodioxole moiety can be synthesized through a Pd-catalyzed C-N cross-coupling reaction . The piperidine ring is often introduced via a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide . The final step involves the formation of the azepane ring, which is achieved through a series of cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-throughput reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl[1-(1,3-benzodioxol-5-ylmethyl)piperidin-3-yl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.
Scientific Research Applications
Azepan-1-yl[1-(1,3-benzodioxol-5-ylmethyl)piperidin-3-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Azepan-1-yl[1-(1,3-benzodioxol-5-ylmethyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets. In the context of its anticancer properties, it is believed to cause cell cycle arrest and induce apoptosis in cancer cells . This is achieved through the modulation of microtubule assembly, which disrupts the mitotic process and leads to cell death .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Substituent Variations
(a) Azepan-1-yl Derivatives with Heterocyclic Modifications
- Compound F891-0061 (): Structure: (azepan-1-yl){1-[2-methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)thiophene-3-sulfonyl]piperidin-4-yl}methanone. Key Differences: Incorporates a sulfonyl-thiophene-oxadiazole group instead of the benzodioxolmethyl moiety. Properties: Higher polar surface area (80.85 Ų) due to sulfonyl and oxadiazole groups, with logP = 3.29, indicating moderate lipophilicity .
- Compound E626-0669 (): Structure: (azepan-1-yl){1-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperidin-3-yl}methanone. Key Differences: Features an imidazothiadiazole core and a 4-methoxyphenyl group. Properties: Elevated logP (4.32) and lower polar surface area (48.98 Ų), suggesting enhanced membrane permeability but reduced solubility .
(b) Piperazine vs. Piperidine-Based Analogues
- [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-chloro-2-methoxyphenyl)methanone (): Structure: Replaces the piperidine ring with a piperazine ring and introduces a 5-chloro-2-methoxyphenyl group. Properties: Likely higher basicity and metabolic stability compared to piperidine derivatives .
(c) Benzodioxolmethyl-Containing Analogues
- Peralopride (CAS 57083-89-3, ): Structure: (4-amino-5-chloro-2-methoxyphenyl)[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methanone. Key Differences: Substitutes the azepan-1-yl group with a 4-aminophenyl-piperazine system. Properties: The amino and chloro groups improve solubility (logSw = -3.40) but may reduce CNS penetration due to increased polarity .
Physicochemical and Pharmacokinetic Comparison
*Estimated based on structural similarity; †Values approximated from analogous structures.
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